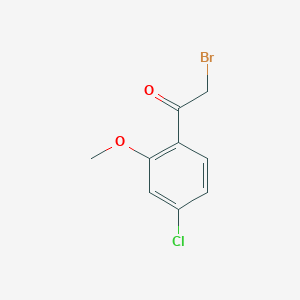

2-Bromo-1-(4-chloro-2-methoxyphenyl)ethanone

Description

2-Bromo-1-(4-chloro-2-methoxyphenyl)ethanone is a brominated aromatic ketone featuring a 4-chloro-2-methoxyphenyl group attached to a bromo-substituted ethanone backbone. This compound serves as a critical intermediate in organic synthesis, particularly for constructing heterocyclic frameworks such as thiazoles, quinolones, and triazoles . Its structural attributes—including the electron-withdrawing chlorine atom and electron-donating methoxy group—enable diverse reactivity in nucleophilic substitutions and condensations. Applications span antidiabetic, antiparasitic, and anti-inflammatory drug discovery, underscoring its pharmacological relevance .

Properties

IUPAC Name |

2-bromo-1-(4-chloro-2-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-13-9-4-6(11)2-3-7(9)8(12)5-10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGIQMRTLABTHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401259880 | |

| Record name | 2-Bromo-1-(4-chloro-2-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401259880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60208-06-2 | |

| Record name | 2-Bromo-1-(4-chloro-2-methoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60208-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(4-chloro-2-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401259880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-chloro-2-methoxyphenyl)ethanone typically involves the bromination of 1-(4-chloro-2-methoxyphenyl)ethanone. The reaction is carried out using bromine in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction conditions include maintaining the temperature at around 0-5°C to control the rate of bromination and prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-chloro-2-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Nucleophilic substitution: The bromo group can be replaced by nucleophiles such as amines or thiols.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or primary amines in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Nucleophilic substitution: Formation of substituted ethanones.

Reduction: Formation of 1-(4-chloro-2-methoxyphenyl)ethanol.

Oxidation: Formation of 2-bromo-1-(4-chloro-2-hydroxyphenyl)ethanone.

Scientific Research Applications

Overview

2-Bromo-1-(4-chloro-2-methoxyphenyl)ethanone, also known as a brominated derivative of acetophenone, has garnered attention in various scientific fields due to its unique structural features and reactivity. With the molecular formula , this compound is characterized by the presence of both bromo and chloro substituents on the aromatic ring, which significantly influence its chemical behavior and applications.

Organic Synthesis

This compound serves as a crucial reagent in organic synthesis. It is utilized in:

- Nucleophilic Substitution Reactions : The bromo group can be replaced by various nucleophiles, such as amines and thiols, facilitating the formation of diverse derivatives.

- Reduction Reactions : The carbonyl group can be reduced to alcohols using reducing agents like sodium borohydride, allowing for the synthesis of alcohol derivatives.

Pharmaceutical Development

The compound is explored for its potential in drug discovery and development:

- Enzyme Inhibition Studies : Its ability to interact with biological molecules makes it a candidate for studying enzyme inhibition mechanisms, which is vital in pharmacology.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, which could lead to the development of new antibiotics .

Agrochemical Industry

This compound is also significant in the synthesis of agrochemicals:

- Pesticide Formulations : It acts as an intermediate in the production of various pesticides, contributing to crop protection strategies .

- Herbicides : The compound's reactivity allows for modifications that enhance herbicidal activity against specific weed species .

Case Studies

Several studies have highlighted the applications of this compound:

Case Study 1: Synthesis of Antimicrobial Agents

A research study demonstrated the synthesis of novel antimicrobial agents derived from this compound. By modifying the bromo and chloro groups through nucleophilic substitution, researchers were able to create compounds with enhanced activity against resistant bacterial strains .

Case Study 2: Enzyme Inhibition Research

In a study focused on enzyme inhibitors, derivatives of this compound were synthesized and tested for their ability to inhibit specific enzymes involved in cancer pathways. Results indicated promising inhibitory effects, suggesting potential therapeutic uses .

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-chloro-2-methoxyphenyl)ethanone involves its interaction with nucleophiles and electrophiles. The bromo group acts as a leaving group in nucleophilic substitution reactions, while the carbonyl group can participate in various addition reactions. The compound can also form hydrogen bonds and van der Waals interactions with biological molecules, influencing their activity .

Comparison with Similar Compounds

Substituent Impact :

- Electron-donating groups (e.g., -OCH₃) : Reduce electrophilicity of the carbonyl carbon, slowing nucleophilic attacks but enhancing solubility via polar interactions .

- Electron-withdrawing groups (e.g., -Cl) : Increase carbonyl reactivity, facilitating nucleophilic substitutions for heterocycle formation .

- Hydroxyl groups (-OH) : Introduce hydrogen-bonding capacity, influencing crystallinity and bioavailability .

Physicochemical Properties

- Melting points: 2-Bromo-1-(4-chloro-2-methoxyphenyl)ethanone: 116–117°C . 2-Bromo-1-(4-hydroxyphenyl)ethanone: 280–282°C (due to H-bonding network) .

- Solubility: Methoxy-substituted derivatives exhibit higher solubility in polar solvents (e.g., ethanol) than chloro analogues .

Biological Activity

2-Bromo-1-(4-chloro-2-methoxyphenyl)ethanone is an organic compound with the molecular formula CHBrClO. Its unique structure, characterized by a bromo group at the alpha position of the ethanone moiety and a chloro and methoxy substituent on the phenyl ring, contributes to its significant biological activity. This article reviews the compound's biological properties, potential pharmacological applications, and relevant research findings.

- Molecular Weight : 263.52 g/mol

- CAS Number : 60208-06-2

- Chemical Structure :

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly as an inhibitor of cytochrome P450 enzymes, notably CYP1A2. This enzyme is crucial in drug metabolism, suggesting that this compound could influence pharmacokinetics when used in therapeutic contexts .

Anticancer Potential

Compounds with similar structures have been investigated for their anticancer properties. Preliminary studies suggest that this compound may act as a candidate for further evaluation in cancer treatment due to its structural characteristics that enhance interaction with biological targets.

The biological activity of this compound is attributed to its ability to form hydrogen bonds and engage in van der Waals interactions with proteins and nucleic acids. These interactions can modulate the activity of these biological molecules, potentially leading to therapeutic effects .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Key Differences |

|---|---|

| 2-Bromo-1-(4-methoxyphenyl)ethanone | Lacks the chloro substituent |

| 2-Bromo-1-(4-hydroxyphenyl)ethanone | Contains a hydroxyl group instead of methoxy |

| 2-Bromo-1-(4-chlorophenyl)ethanone | Lacks the methoxy group |

This table illustrates how the presence of both chloro and methoxy groups enhances the reactivity profile and biological interactions of this compound compared to its analogs.

Inhibition Studies

Recent studies have demonstrated that this compound can inhibit CYP1A2 activity effectively. This inhibition can alter drug metabolism pathways, which is crucial in pharmacology. The implications of such interactions are significant for drug design and therapeutic applications .

Antileukemic Activity

In vitro assays have shown that derivatives similar to this compound exhibit antileukemic activity. For instance, compounds like 4d and 4m have demonstrated superior efficacy compared to established histone deacetylase inhibitors (HDACi), indicating a potential pathway for developing new cancer therapies .

Q & A

Q. What spectroscopic methods are recommended for characterizing 2-bromo-1-(4-chloro-2-methoxyphenyl)ethanone?

Characterization typically involves 1H/13C NMR to confirm the aromatic substituents and bromine/chlorine positions. IR spectroscopy verifies the ketone carbonyl stretch (~1700 cm⁻¹). For structural confirmation, single-crystal X-ray diffraction (SC-XRD) is preferred, using programs like SHELXL for refinement. Crystallographic parameters (e.g., monoclinic space group P21/c, unit cell dimensions a = 7.736 Å, b = 12.441 Å) provide precise bond lengths and angles .

Q. How is this compound synthesized, and what are common bromination protocols?

A standard synthesis involves electrophilic bromination of a pre-chlorinated acetophenone derivative. For example:

- Dissolve 1-(4-chloro-2-methoxyphenyl)ethanone in CHCl₃.

- Add bromine (Br₂) dropwise under controlled conditions (0–5°C).

- Monitor via TLC or HPLC ; purify by recrystallization (e.g., Et₂O/hexane) .

Yield optimization requires adjusting solvent polarity (e.g., dichloromethane vs. chloroform) and stoichiometry to avoid over-bromination.

Q. What safety precautions are essential when handling this compound?

- PPE : NIOSH/MSHA-approved respirators, chemically resistant gloves (e.g., nitrile), and safety goggles .

- Storage : Keep in airtight containers at –20°C in an inert atmosphere to prevent degradation .

- Spill Management : Neutralize with sodium bicarbonate, collect residues in sealed containers, and avoid drainage disposal .

Advanced Research Questions

Q. How can conflicting data on physical properties (e.g., melting point discrepancies) be resolved?

Discrepancies may arise from impurities or structural analogs (e.g., dichloro vs. methoxy derivatives). Validate purity via HPLC-MS (>98%) and confirm melting points using differential scanning calorimetry (DSC) . Cross-reference with crystallographic data (e.g., phase transitions at 128°C) .

Q. What strategies optimize reaction conditions for synthesizing derivatives of this compound?

- Kinetic Control : Use low temperatures (–10°C) to favor mono-bromination over di-substitution.

- Catalysis : Employ Lewis acids (e.g., FeCl₃) to enhance regioselectivity at the para-position.

- Computational Modeling : DFT calculations (e.g., Gaussian) predict reactive sites by analyzing electron density maps .

Q. How does the crystal packing of this compound influence its reactivity?

SC-XRD reveals hydrogen-bonding networks (e.g., C=O···H–O interactions) that stabilize the crystal lattice. These interactions may reduce solubility in polar solvents, necessitating co-crystallization with hydrogen-bond acceptors (e.g., pyridine derivatives) for functionalization studies .

Q. What methodologies assess its stability under varying environmental conditions?

Q. How is this compound utilized in synthesizing bioactive heterocycles?

The bromine atom serves as a leaving group in nucleophilic substitution reactions. For example:

Q. What analytical techniques resolve challenges in scaling up reactions?

Q. How can computational tools predict its interactions in drug discovery?

- Molecular Docking : Simulate binding to target proteins (e.g., cytochrome P450) using AutoDock Vina.

- SAR Studies : Modify the methoxy/chloro substituents and evaluate bioactivity changes via QSAR models .

Data Contradictions & Validation

- Molar Mass Conflicts : (231.04 g/mol) vs. dichloro analogs (267.93 g/mol in ). Always verify via high-resolution mass spectrometry (HRMS) .

- Safety Data Gaps : No reactivity data in ; perform DSC to assess exothermic decomposition risks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.